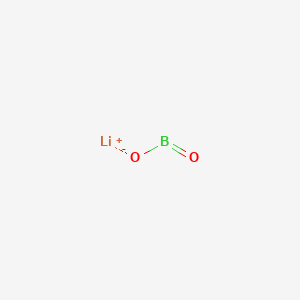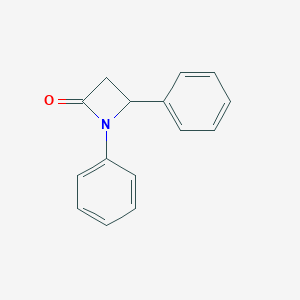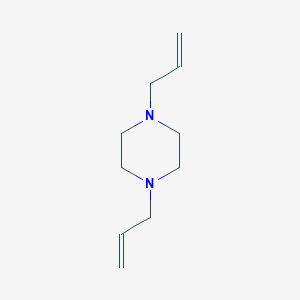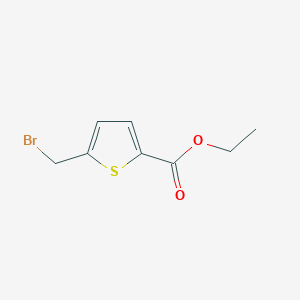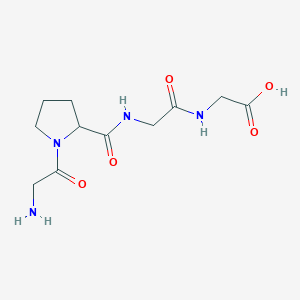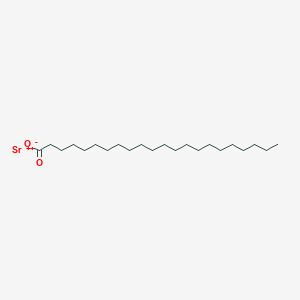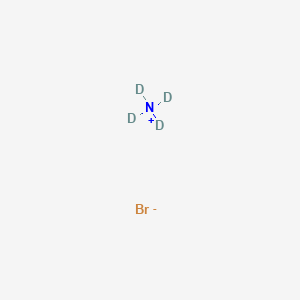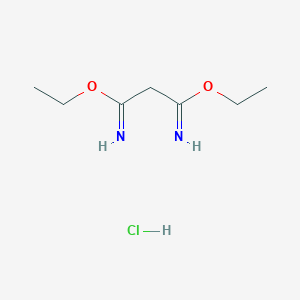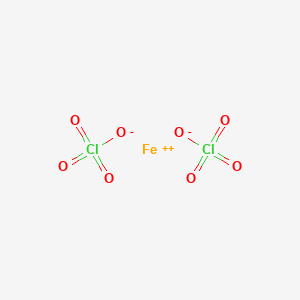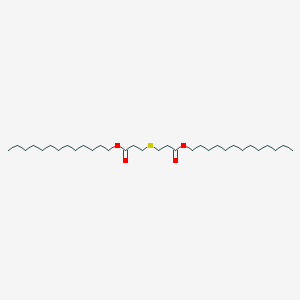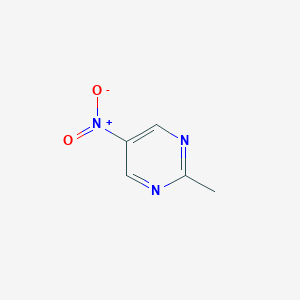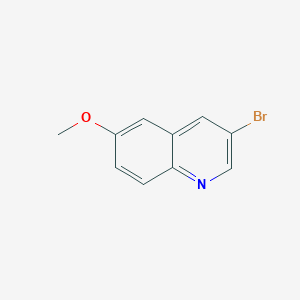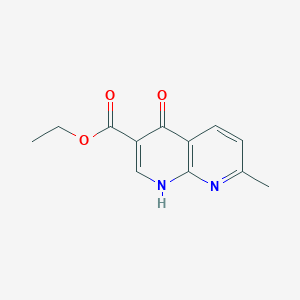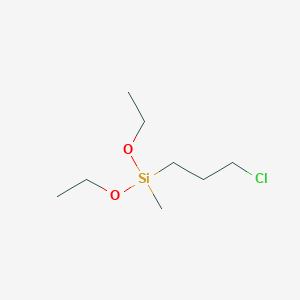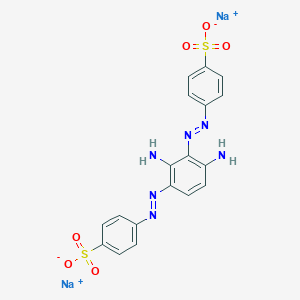
Disodium 4,4'-((2,4-diamino-1,3-phenylene)bis(azo))bis(benzenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4,4'-((2,4-diamino-1,3-phenylene)bis(azo))bis(benzenesulphonate), also known as Direct Yellow 12 (DY12), is a water-soluble azo dye that has been widely used in various industries, such as textile, paper, leather, and food. DY12 is a synthetic compound that consists of two azo groups and two sulfonic acid groups. In recent years, DY12 has attracted a lot of attention due to its potential applications in scientific research.
Wirkmechanismus
DY12 has been shown to have a strong affinity for proteins and nucleic acids, which makes it a useful tool for studying the interactions between biomolecules. DY12 can also act as a photosensitizer, generating reactive oxygen species upon exposure to light. This property has been exploited for its potential applications in photodynamic therapy.
Biochemische Und Physiologische Effekte
DY12 has been shown to have cytotoxic and genotoxic effects on various cell lines. It can induce oxidative stress and DNA damage, leading to cell death. DY12 has also been shown to affect the activity of enzymes involved in cellular metabolism and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
DY12 is a relatively stable compound that can be easily synthesized and purified. It has a well-defined structure and properties that make it a useful tool for studying biomolecular interactions. However, DY12 can also be toxic to cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
1. Development of DY12-based biosensors for detecting biomolecules.
2. Exploration of DY12 as a photosensitizer for cancer therapy.
3. Investigation of the toxicological effects of DY12 on various organisms.
4. Synthesis of DY12 derivatives with improved properties for specific applications.
5. Use of DY12 as a model compound for studying the fate and transport of azo dyes in the environment.
In conclusion, Disodium 4,4'-((2,4-diamino-1,3-phenylene)bis(azo))bis(benzenesulphonate), or Disodium 4,4'-((2,4-diamino-1,3-phenylene)bis(azo))bis(benzenesulphonate) Yellow 12, is a synthetic azo dye that has potential applications in scientific research. Its well-defined structure and properties make it a useful tool for studying biomolecular interactions, while its cytotoxic and genotoxic effects on cells make it a potential candidate for cancer therapy. Further research is needed to explore the full potential of DY12 in various fields.
Synthesemethoden
DY12 can be synthesized through diazotization and coupling reactions. In the diazotization reaction, 2,4-diaminophenyl is first treated with nitrous acid to form a diazonium salt. The diazonium salt is then coupled with 4-aminobenzenesulfonic acid to form the final product, DY12. The synthesis process is relatively simple and can be carried out in large quantities.
Wissenschaftliche Forschungsanwendungen
DY12 has been widely used as a model compound in scientific research due to its structural similarity to other azo dyes and its well-known properties. DY12 has been extensively studied for its potential applications in various fields, such as environmental remediation, biosensing, and drug delivery.
Eigenschaften
CAS-Nummer |
14515-08-3 |
|---|---|
Produktname |
Disodium 4,4'-((2,4-diamino-1,3-phenylene)bis(azo))bis(benzenesulphonate) |
Molekularformel |
C18H14N6Na2O6S2 |
Molekulargewicht |
520.5 g/mol |
IUPAC-Name |
disodium;4-[[2,4-diamino-3-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H16N6O6S2.2Na/c19-15-9-10-16(23-21-11-1-5-13(6-2-11)31(25,26)27)17(20)18(15)24-22-12-3-7-14(8-4-12)32(28,29)30;;/h1-10H,19-20H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI-Schlüssel |
QUZGSNHKMPHMEI-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1N=NC2=C(C(=C(C=C2)N)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C(=C(C=C2)N)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Andere CAS-Nummern |
14515-08-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



